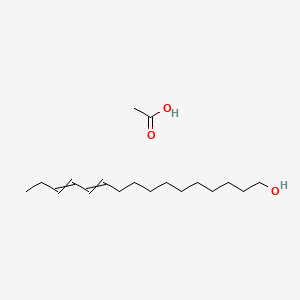

Acetic acid;hexadeca-11,13-dien-1-ol

Description

Acetic acid;hexadeca-11,13-dien-1-ol (CAS: 118744-50-6) is an organic compound with the molecular formula C₁₈H₃₂O₂ and an average molecular weight of 280.45 g/mol . It consists of a 16-carbon alcohol chain (hexadeca-11,13-dien-1-ol) esterified with acetic acid. The alcohol moiety features conjugated double bonds at positions 11 and 13, both in the Z (cis) configuration, as indicated by its IUPAC name (11Z,13Z)-11,13-hexadecadien-1-yl acetate .

The compound’s synthesis likely involves esterification of the corresponding alcohol (11Z,13Z)-hexadeca-11,13-dien-1-ol (CAS: 71720-83-7), which has a molecular weight of 238.41 g/mol and a boiling point of 298.3°C . The esterification increases molecular weight by 42.04 g/mol (acetic acid contribution minus water).

Properties

Molecular Formula |

C18H34O3 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

acetic acid;hexadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4) |

InChI Key |

GCDPHMYXIBYOGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Synthetic Route

| Step Number | Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Starting Material Preparation | Commercially available 10-bromo-1-decanol serves as the initial substrate. | 10-bromo-1-decanol |

| 2 | Alkylation | Alkylation of lithium acetylide (lithium alkyne) with 10-bromo-1-decanol under low temperature to extend the carbon chain. | Lithium acetylide, low temperature (e.g., −78°C), anhydrous conditions |

| 3 | cis-Wittig Olefination | Reaction of the aldehyde intermediate with propylidenetriphenylphosphorane to form cis double bonds selectively. | Propylidenetriphenylphosphorane, anhydrous solvent (e.g., THF) |

| 4 | Hydroboration-Protonolysis | Hydroboration of the alkyne intermediate followed by protonolysis to yield the final (Z,Z)-diene alcohol. | Borane reagents (e.g., borane-tetrahydrofuran complex), proton source (e.g., acetic acid) |

This sequence ensures the formation of the conjugated diene system with the correct stereochemistry and the terminal hydroxyl group intact.

Alternative Synthetic Approaches

Grignard Coupling and Selective Hydrogenation: Some protocols use Grignard reagents to couple alkyl chains, followed by selective partial hydrogenation of alkynes to cis-alkenes using Lindlar catalysts, ensuring the Z configuration of double bonds. Subsequent reduction of aldehyde intermediates to alcohols is performed using sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Oxidation and Reduction Modifications: The hydroxyl group can be oxidized to aldehydes (e.g., (11Z,13Z)-hexadeca-11,13-dienal) using mild oxidizing agents such as pyridinium chlorochromate or pyridinium dichromate. Conversely, reduction of double bonds can yield saturated alcohols, depending on the desired derivative.

Industrial Scale Production

Industrial synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol follows similar synthetic routes but optimized for:

- Yield maximization: Through careful control of reaction times, temperatures, and reagent stoichiometry.

- Purity enhancement: Using chromatographic purification and crystallization techniques.

- Cost-effectiveness: By employing scalable reagents and minimizing hazardous waste.

- Environmental considerations: Implementing greener solvents and reducing toxic byproducts.

These industrial methods are tailored to produce this pheromone in quantities sufficient for use in agricultural pest control, where it functions as a mating disruptor.

Chemical Reaction Analysis

Types of Reactions Involved

| Reaction Type | Description | Common Reagents/Conditions | Major Products |

|---|---|---|---|

| Oxidation | Hydroxyl group oxidation to aldehyde or acid | Pyridinium chlorochromate (PCC), pyridinium dichromate (PDC) | (11Z,13Z)-hexadeca-11,13-dienal |

| Reduction | Reduction of double bonds or aldehyde to alcohols | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) | Saturated alcohols |

| Substitution | Conversion of hydroxyl to esters or ethers | Acetic anhydride, pyridine (for esters); alkyl halides (for ethers) | Esters, ethers |

These reactions allow functional group modifications to tailor the compound for various applications in research and industry.

Spectroscopic Validation of Structure

To confirm the successful synthesis and purity of (11Z,13Z)-hexadeca-11,13-dien-1-ol, the following analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak at m/z ~238 (C16H28O) |

| Infrared Spectroscopy (IR) | Identify functional groups | Hydroxyl stretch near 3300 cm⁻¹; alkene C=C stretch near 1650 cm⁻¹ |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Determine proton environment and stereochemistry | Doublets for cis-alkene protons at δ 5.3–5.5 ppm with coupling constants J ≈ 10–12 Hz |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Carbon framework analysis | Peaks for allylic carbons at δ 25–30 ppm |

These confirm the presence of the conjugated diene system and terminal hydroxyl group with correct stereochemistry.

Summary Table of Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Starting Material | 10-bromo-1-decanol | Commercially available | Base substrate |

| Alkylation | Lithium acetylide alkylation | Low temperature, anhydrous | Extended carbon chain |

| cis-Wittig Olefination | Formation of cis double bonds | Propylidenetriphenylphosphorane | Z,Z-diene intermediate |

| Hydroboration-Protonolysis | Conversion of alkyne to cis-diene alcohol | Borane reagents, proton source | Final (11Z,13Z)-hexadeca-11,13-dien-1-ol |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexadeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Oxidation: The double bonds in the hexadecadienol moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetic acid group under basic conditions.

Major Products

Oxidation: Epoxides and diols.

Reduction: Hexadeca-11,13-dien-1-ol.

Substitution: Various substituted hexadecadienol derivatives.

Scientific Research Applications

Chemistry

Acetic acid; hexadeca-11,13-dien-1-ol serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique chemical structure that allows for:

- Oxidation : Producing epoxides or diols.

- Reduction : Converting esters to alcohols using reducing agents like lithium aluminum hydride.

- Substitution Reactions : Modifying the acetic acid group with nucleophiles.

Biology

The compound is studied for its biological activities:

- Pheromone Component : It plays a crucial role in insect communication, particularly in moth mating behavior. Its interaction with olfactory receptors triggers behavioral responses essential for mating.

Medicine

Research is ongoing to explore potential therapeutic applications:

- Antimicrobial Properties : Investigated for its ability to combat certain bacterial and fungal infections.

Industry

Acetic acid; hexadeca-11,13-dien-1-ol is used in:

- Pest Control : Developing environmentally friendly pest control methods based on pheromone disruption strategies.

Case Study 1: Insect Communication

Research has demonstrated that acetic acid; hexadeca-11,13-dien-1-ol is a critical component of moth pheromones. Studies have shown that male moths are attracted to this compound when released into their environment, significantly enhancing mating success rates. This insight has led to the development of pheromone traps in pest management strategies.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of acetic acid; hexadeca-11,13-dien-1-ol against various pathogens. Results indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of acetic acid;hexadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Physical Properties

- Boiling Point: The free alcohol (hexadeca-11,13-dien-1-ol) has a boiling point of 298.3°C .

- Density : The alcohol has a density of 0.859 g/cm³ ; the acetate ester’s density is unavailable but likely similar to other long-chain acetates (~0.89–0.91 g/cm³).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.